Sodium p-toluenesulfinate hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

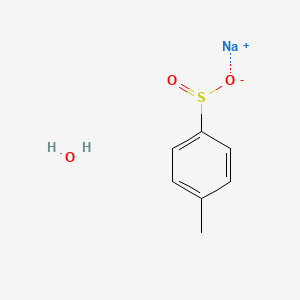

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-methylbenzenesulfinate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na.H2O/c1-6-2-4-7(5-3-6)10(8)9;;/h2-5H,1H3,(H,8,9);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHWAOGAJFMIFU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207801-20-5, 1011708-74-9 | |

| Record name | Sodium p-toluenesulphinate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium 4-methylbenzene-1-sulfinate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium p-toluenesulfinate hydrate crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Sodium p-Toluenesulfinate Hydrate

Authored by Gemini, Senior Application Scientist

Abstract

Sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na) is a versatile organosulfur compound widely utilized as a key intermediate and reagent in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1][2][3] The solid-state structure of this material, particularly in its hydrated form, dictates its physical and chemical properties, such as stability, solubility, and reactivity. This guide provides a comprehensive, in-depth analysis of the crystal structure of this compound, grounded in established experimental methodologies. We will detail the entire workflow, from synthesis and single-crystal growth to data acquisition via Single-Crystal X-ray Diffraction (SC-XRD) and final structure refinement and analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of crystallographic analysis for molecular characterization and material design.

Introduction: The Significance of Crystalline Form

In both pharmaceutical and materials science, the precise three-dimensional arrangement of atoms and molecules in the solid state is of paramount importance. This arrangement, or crystal structure, governs critical macroscopic properties. For an intermediate like sodium p-toluenesulfinate, understanding its crystal packing, molecular conformation, and the role of solvent molecules (in this case, water) provides invaluable insights.

The hydrate form is of particular interest because the presence and arrangement of water molecules can dramatically alter the hydrogen-bonding network, influencing everything from dissolution rates to hygroscopic stability. This guide focuses specifically on the tetrahydrate form of sodium p-toluenesulfinate, for which detailed structural data has been published, offering a robust case study for the application of modern crystallographic techniques.[4][5]

The Crystallographic Workflow: A Self-Validating Protocol

The determination of a crystal structure is a systematic process designed to be self-validating at each stage.[6][7] The quality of the final structure is entirely dependent on the rigor applied throughout the workflow, from the purity of the initial material to the final statistical validation of the refined model. The following sections detail a field-proven protocol for the crystal structure analysis of this compound.

Experimental Workflow Overview

The logical flow from a bulk chemical to a fully characterized 3D molecular structure is a multi-step process. Each step builds upon the last, with defined quality control checks to ensure the integrity of the final data.

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols

Part 3.1: Synthesis and Crystallization

The foundation of a successful crystal structure determination is a high-quality single crystal. This requires pure starting material and a carefully controlled crystallization process.

Protocol for Synthesis of Sodium p-Toluenesulfinate Dihydrate:

-

Causality: This established synthesis reduces the readily available p-toluenesulfonyl chloride. The use of zinc dust in an aqueous medium is a classic and effective method for this transformation.[8]

-

Preparation: Grind 500 g (2.6 moles) of p-toluenesulfonyl chloride to break up any lumps.

-

Reaction Vessel: In a 12-liter crock equipped with a stirrer, heat 3 liters of water to 70°C.

-

Reduction: Turn off the heat and add 400 g of zinc dust, followed by the portion-wise addition of the p-toluenesulfonyl chloride over 10 minutes. The temperature will rise to approximately 80°C.

-

Workup: Stir for an additional 10 minutes, then heat to 90°C. Add 250 cc of 12 N sodium hydroxide solution, followed by the gradual addition of sodium carbonate until the solution is alkaline and the zinc salts precipitate.

-

Isolation: Filter the hot solution by suction. Upon cooling, large, transparent crystals of sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O) will form.[8]

Protocol for Growing Diffraction-Quality Crystals (Tetrahydrate):

-

Causality: The goal is to create a supersaturated solution from which a single crystal can nucleate and grow slowly without incorporating defects. Slow evaporation is the most straightforward method for achieving this with water-soluble salts. Crystals suitable for X-ray diffraction were successfully obtained via the free evaporation of an aqueous solution.[5]

-

Solution Preparation: Dissolve the synthesized this compound in a minimal amount of deionized water at room temperature to create a saturated solution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of evaporation, preventing the rapid formation of many small crystals and promoting the growth of larger, higher-quality single crystals.

-

Incubation: Leave the vial undisturbed in a location with stable temperature and minimal vibration for several days to weeks.

-

Harvesting: Once well-formed, transparent crystals with dimensions >0.1 mm are observed, carefully harvest them from the solution using a spatula or loop.[9]

Part 3.2: Data Collection and Processing

-

Trustworthiness: This phase translates the physical crystal into a digital dataset of diffraction intensities. The use of a modern CCD diffractometer and established software ensures data integrity. The parameters described are based on the successful structure determination of the tetrahydrate form.[5]

-

Crystal Mounting: Select a suitable crystal (e.g., 0.53 × 0.39 × 0.21 mm) under a microscope, checking for sharp edges and a lack of visible cracks or defects. Mount the crystal on a cryoloop or glass fiber.

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of a diffractometer (e.g., a Bruker APEXII CCD).[5] A stream of cold nitrogen gas is used to maintain the crystal at a low temperature (e.g., 200 K). This is critical as it minimizes thermal vibrations of the atoms, resulting in less diffuse diffraction spots and higher resolution data.

-

Data Collection: An intense, monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[5] The crystal is rotated through a series of angles, and for each orientation, a diffraction pattern of regularly spaced spots (reflections) is recorded by the detector. A complete dataset requires collecting thousands of reflections at different crystal orientations.[9][10]

-

Data Reduction: The collected raw images are processed using specialized software (e.g., SAINT).[5] This step involves integrating the intensity of each reflection and applying corrections for experimental factors, such as absorption effects (e.g., using SADABS).[5] The output is a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution, Refinement, and Analysis

This is the computational phase where the processed data is used to generate and perfect the 3D atomic model.

-

Authoritative Grounding: The methods described here (Direct Methods via SHELXS and Refinement via SHELXL) are the gold standard in small-molecule crystallography and were used to solve the structure of sodium p-toluenesulfinate tetrahydrate.[5]

-

Structure Solution: The primary challenge in crystallography is the "phase problem." The diffraction experiment measures reflection intensities, but the phase information for each reflection is lost. Software like SHELXS97 uses statistical methods (Direct Methods) to calculate a set of initial phases.[5] These phases are then used in a Fourier transform to generate the first electron density map.

-

Model Building: An initial atomic model is built into the electron density map. The most intense peaks in the map correspond to the positions of atoms with high electron density (like sulfur and sodium).

-

Structure Refinement: The initial model is refined using a least-squares method with software like SHELXL97.[5] This is an iterative process that adjusts atomic positions, bond lengths, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the fit is monitored using the R-factor; a lower R-factor indicates a better fit.

-

Validation: The final structure is rigorously validated using crystallographic software (e.g., PLATON) to check for geometric plausibility, missed symmetry, and other potential errors.[5] The final validated structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), as a Crystallographic Information File (CIF).[11][12]

In-Depth Structural Analysis: Sodium p-Toluenesulfinate Tetrahydrate

The single-crystal X-ray study of Na⁺·C₇H₇O₂S⁻·4H₂O provides definitive structural information.[5]

Crystallographic Data Summary

The data presented below offers a quantitative description of the crystal lattice and its contents.

| Parameter | Value | Source |

| Chemical Formula | Na⁺·C₇H₇O₂S⁻·4H₂O | [5] |

| Formula Weight | 250.24 g/mol | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [5] |

| a | 15.9432 (19) Å | [5] |

| b | 6.1825 (7) Å | [5] |

| c | 12.2668 (15) Å | [5] |

| β | 100.166 (5)° | [5] |

| Volume (V) | 1190.1 (2) ų | [5] |

| Z (Formula units/cell) | 4 | [5] |

| Temperature | 200 K | [5] |

| Final R-factor | 0.029 | [5] |

Molecular Geometry and Intermolecular Interactions

-

Toluenesulfinate Anion: The geometry around the sulfur atom is pseudo-tetrahedral when including the lone pair of electrons.[5] The measured bond angles around the sulfur atom range from 102.23° to 110.04°.[4][5]

-

Sodium Cation Coordination: The sodium cation is coordinated by oxygen atoms from both the sulfinate group and the water molecules, forming a distorted octahedral environment.

-

Hydrogen Bonding Network: The crystal structure is extensively stabilized by a complex network of hydrogen bonds. The four water molecules of hydration play a crucial role, connecting the sodium cations into chains along the b-axis through O—H···O interactions.[4][5] Furthermore, the oxygen atoms of the sulfinate group act as acceptors for multiple hydrogen bonds. This extensive hydrogen bonding network dictates the crystal packing and is a primary determinant of the material's physical properties.

Key Interaction Diagram

The following diagram illustrates the fundamental relationships between the components in the crystal lattice, highlighting the central role of the water molecules in bridging the ionic components.

Caption: Key intermolecular interactions in the crystal lattice.

Implications for Research and Drug Development

A detailed understanding of the this compound crystal structure has several practical implications:

-

Material Stability: The robust hydrogen-bonding network provided by the water molecules contributes significantly to the thermal stability of the crystalline solid. However, it also indicates potential hygroscopicity issues if the material is not stored under controlled humidity.

-

Solubility and Dissolution: The hydrated form may exhibit different solubility and dissolution kinetics compared to an anhydrous or other solvated form. This is a critical parameter in drug formulation and chemical process development.

-

Reaction Stoichiometry: For scientists using this compound as a reagent, knowing the exact hydration state is essential for accurate stoichiometric calculations. Using the formula weight of the tetrahydrate (250.24 g/mol ) instead of the anhydrous form (178.18 g/mol ) is crucial for precise measurements.[5][13]

-

Rational Crystal Engineering: The structural data provides a blueprint for crystal engineering. By understanding the preferred coordination geometries and hydrogen-bonding motifs, researchers can design new co-crystals or salts with tailored physical properties.

Conclusion

The crystal structure analysis of sodium p-toluenesulfinate tetrahydrate serves as an exemplary case study in the power of single-crystal X-ray diffraction. Through a meticulous, self-validating workflow, it is possible to move from a bulk powder to a precise, three-dimensional atomic model. The resulting structural data reveals a complex and elegant solid-state architecture dominated by a hydrogen-bonding network mediated by water molecules. This detailed knowledge is not merely academic; it provides an authoritative foundation for controlling material properties, ensuring reagent accuracy, and enabling the rational design of next-generation specialty chemicals and pharmaceutical products.

References

-

Title: Cambridge Structural Database Source: Wikipedia URL: [Link]

-

Title: Cambridge Structural Database | Information Systems & Technology Source: MIT IS&T URL: [Link]

-

Title: Cambridge Structural Database Source: Ithaca College URL: [Link]

-

Title: Cambridge Structural Database - UMass Dartmouth Source: Claire T. Carney Library URL: [Link]

-

Title: Sodium p-toluenesulfinate Source: MySkinRecipes URL: [Link]

-

Title: Sodium p-toluenesulfinate Source: American Elements URL: [Link]

-

Title: SODIUM p-TOLUENESULFINATE Source: Organic Syntheses Procedure URL: [Link]

-

Title: X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications Source: Sciencevivid URL: [Link]

-

Title: Cambridge Structural Database Source: Re3data.org URL: [Link]

-

Title: preparation of sodium p-toluenesulfonate Source: Hive Methods Discourse URL: [Link]

-

Title: X-ray Crystallography Source: Creative BioMart URL: [Link]

-

Title: (PDF) Sodium p-toluenesulfinate tetrahydrate Source: ResearchGate URL: [Link]

-

Title: Sodium p-toluenesulfinate tetrahydrate Source: PMC - NIH URL: [Link]

-

Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: X-ray crystallography Source: Proteopedia, life in 3D URL: [Link]

-

Title: X-ray crystallography Source: Wikipedia URL: [Link]

-

Title: Sodium P-Toluenesulfinate: A Versatile Intermediate for Specialty Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: x Ray crystallography Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: (S)-(+)-2-(p-TOLUENESULFINYL)-2-CYCLOPENTENONE Source: Organic Syntheses Procedure URL: [Link]

-

Title: Sodium p-toluenesulfinate Source: PubChem URL: [Link]

Sources

- 1. Sodium p-toluenesulfinate [myskinrecipes.com]

- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 3. adipogen.com [adipogen.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. sciencevivid.com [sciencevivid.com]

- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 12. Cambridge Structural Database | re3data.org [re3data.org]

- 13. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of sodium p-toluenesulfinate hydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium p-Toluenesulfinate Hydrate

Introduction: A Senior Application Scientist's Perspective

Sodium p-toluenesulfinate, often encountered in its hydrated form, is a cornerstone reagent in modern organic synthesis. Its unassuming appearance as a white crystalline solid belies a rich and versatile reactivity profile that has made it indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. For drug development professionals and researchers, a deep understanding of this compound's properties is not merely academic; it is the key to unlocking its full potential in constructing complex molecular architectures.

This guide moves beyond a simple recitation of data. It is structured to provide a causal understanding of why this reagent behaves as it does and how its specific properties can be leveraged in a laboratory setting. We will explore its structure and physical characteristics, delve into its nuanced chemical reactivity, provide a field-proven synthesis protocol, and discuss the critical aspects of its handling and safety. The objective is to equip you, the practicing scientist, with the authoritative knowledge required for predictable and successful application.

Identification and Molecular Structure

Correctly identifying the reagent is the first step in any successful experimental design. Sodium p-toluenesulfinate is known by several names, and it is crucial to distinguish it from its more oxidized cousin, sodium p-toluenesulfonate. The key difference lies in the oxidation state of the sulfur atom, which is the heart of the sulfinate's unique reactivity.

Nomenclature and Key Identifiers

To ensure clarity and precision in research and procurement, the following identifiers are critical.

| Identifier | Value | Reference |

| IUPAC Name | sodium;4-methylbenzenesulfinate;hydrate | [1] |

| Synonyms | p-Toluenesulfinic acid sodium salt hydrate, Sodium 4-methylbenzenesulfinate hydrate, SPTS | [1][2] |

| CAS Number | 207801-20-5 (Hydrate) | [3] |

| 824-79-3 (Anhydrous) | [4][5] | |

| Molecular Formula | C₇H₇NaO₂S · xH₂O | [3] |

| Molecular Weight | 178.18 g/mol (Anhydrous basis) | [3][4] |

| 196.20 g/mol (Monohydrate) | [1] | |

| 250.24 g/mol (Tetrahydrate) | [6][7] |

Molecular and Crystal Structure

The reactivity of sodium p-toluenesulfinate stems from the pseudo-tetrahedral geometry around the sulfur atom, which includes a lone pair of electrons.[7] This lone pair, along with the negatively charged oxygen atoms, makes the sulfinate group a potent nucleophile.

X-ray crystallography studies on the tetrahydrate form provide precise insights into its solid-state structure. The sodium cation is coordinated by water molecules, which in turn form extensive hydrogen bond networks with the oxygen atoms of the sulfinate anion.[6][7]

Sources

- 1. americanelements.com [americanelements.com]

- 2. americanelements.com [americanelements.com]

- 3. 对甲苯亚磺酸钠 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Sodium p-Toluenesulfinate Hydrate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of sodium p-toluenesulfinate hydrate (also known as sodium 4-tolylsulfinate), a versatile reagent crucial in pharmaceutical synthesis and various chemical industries.[1] Understanding its solubility profile is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring process efficiency. This document synthesizes theoretical principles with experimentally-derived data to offer researchers, scientists, and drug development professionals a reliable resource for their work. We present quantitative solubility data in a range of common organic solvents, elucidate the underlying physicochemical principles governing this behavior, and provide a detailed, field-proven protocol for its experimental determination.

Introduction: The Role of Sodium p-Toluenesulfinate in Modern Chemistry

Sodium p-toluenesulfinate (SPTS) is a white, crystalline organic salt with high thermal stability, exhibiting a melting point greater than 300 °C.[2] It serves as a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibiotics and other critical medications.[1] Beyond pharmaceuticals, it is utilized as a curing agent for grouting materials, a dispersal agent in the dye industry, and an intermediate for fluorescent pigments and fabric adhesives.[2]

The efficiency of these applications is intrinsically linked to the ability to dissolve SPTS in appropriate solvents. Poor solubility can lead to incomplete reactions, low yields, and complex purification challenges. Conversely, a well-characterized solubility profile enables rational solvent selection for reaction media, crystallization, and extraction processes. This guide addresses the critical need for a centralized, in-depth understanding of the solubility of the hydrate form of this important compound.

Theoretical Framework: Principles of Solubility for an Organic Salt

The solubility of a crystalline solute like this compound in a liquid solvent is governed by a thermodynamic equilibrium. The process involves overcoming two primary energy barriers: the lattice energy holding the crystal together and the intermolecular forces within the solvent. Dissolution is favored when the energy released from the new solute-solvent interactions is sufficient to overcome these barriers.

"Like Dissolves Like": The Central Role of Polarity

The adage "like dissolves like" is the cornerstone of solubility prediction.[3] Sodium p-toluenesulfinate is an ionic salt, composed of a sodium cation (Na⁺) and a p-toluenesulfinate anion (CH₃C₆H₄SO₂⁻). This ionic nature makes it an inherently polar compound.

-

Polar Solvents: Solvents with high dielectric constants and significant dipole moments (e.g., water, methanol, DMF) are effective at solvating ions. The solvent molecules orient themselves around the cation and anion, forming stabilizing solute-solvent interactions that overcome the crystal lattice energy.

-

Non-Polar Solvents: Non-polar solvents (e.g., hexane, toluene) lack the strong dipoles necessary to effectively solvate the Na⁺ and sulfinate ions. The solute-solute interactions within the crystal lattice are far stronger than any potential solute-solvent interactions, resulting in very low solubility.

The Influence of Hydrogen Bonding

The sulfinate group (SO₂⁻) contains oxygen atoms that can act as hydrogen bond acceptors. Protic solvents, particularly alcohols (methanol, ethanol, etc.), can engage in hydrogen bonding with the sulfinate anion, further enhancing solvation and promoting solubility. The presence of water of hydration in the crystal structure also indicates a strong affinity for hydrogen bonding interactions.

Temperature Dependence

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[4] Consequently, according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility. Experimental data confirms that the solubility of sodium p-toluenesulfinate in various organic solvents indeed increases with a rise in temperature.

Quantitative Solubility Data

A systematic study employing the isothermal saturation method has provided quantitative solubility data for sodium 4-tolylsulfinate (4-STS) in nine neat solvents across a range of temperatures.[5][6] The following table summarizes these findings, presenting the solubility as a mole fraction (x₁).

| Solvent | Polarity (Relative) | H-Bonding | Mole Fraction Solubility (x₁) at 298.15 K (25 °C) | Mole Fraction Solubility (x₁) at 323.15 K (50 °C) |

| Methanol | High | Donor/Acceptor | ~0.045 | ~0.075 |

| N,N-Dimethylformamide (DMF) | High | Acceptor | ~0.015 | ~0.030 |

| Water | Very High | Donor/Acceptor | ~0.010 | ~0.020 |

| Ethanol | High | Donor/Acceptor | ~0.007 | ~0.015 |

| n-Propanol | Medium | Donor/Acceptor | ~0.003 | ~0.007 |

| Isopropanol | Medium | Donor/Acceptor | ~0.002 | ~0.005 |

| n-Butanol | Medium | Donor/Acceptor | ~0.002 | ~0.004 |

| Acetonitrile | High | Acceptor | ~0.001 | ~0.003 |

| Acetone | High | Acceptor | < 0.001 | ~0.001 |

Note: The mole fraction values are estimated from graphical data presented in the cited literature and are intended for comparative analysis. For precise values, consulting the original publication is recommended.[5][6]

Analysis of Solubility Trends

The experimental data aligns perfectly with the theoretical principles outlined above:

-

Highest Solubility in Methanol: Methanol, being a highly polar, protic solvent with low steric hindrance, demonstrates the highest solvating power for sodium p-toluenesulfinate.[5][6]

-

Good Solubility in Polar Solvents: The solubility is significant in polar solvents like DMF, water, and ethanol.

-

Trend in Alcohols: Within the homologous series of alcohols, solubility decreases as the alkyl chain length increases (Methanol > Ethanol > Propanol > Butanol). This is due to the decreasing overall polarity and increasing steric bulk of the solvent molecules.

-

Lower Solubility in Aprotic Solvents: Although polar, aprotic solvents like acetonitrile and acetone show markedly lower solubility. This highlights the crucial role of hydrogen bonding from protic solvents in stabilizing the sulfinate anion.

Experimental Protocol: Isothermal Saturation Method

The following protocol details the robust and widely accepted isothermal saturation (or shake-flask) method for determining the solubility of this compound. This method is particularly suited for hygroscopic salts where careful environmental control is necessary.[7]

Rationale and Self-Validation

The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of the solid solute at a constant temperature.[7] The system's integrity is validated by ensuring that the measured concentration of the solute in the solution remains constant over an extended period, confirming that equilibrium has been reached.[1] Due to the hygroscopic nature of sodium p-toluenesulfinate, all operations should ideally be performed in a controlled environment, such as a glovebox or under an inert atmosphere, to prevent moisture uptake.[7][8]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Jacketed glass vessel or multiple sealed vials

-

Magnetic stirrer and stir bars

-

Thermostatic circulating water bath

-

Calibrated digital thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analysis method

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation: Add a known volume of the chosen solvent to several jacketed glass vessels or sealed vials.

-

Equilibration of Solvent: Place the vessels in the thermostatic bath set to the desired temperature (e.g., 298.15 K). Allow the solvent to thermally equilibrate for at least one hour.

-

Addition of Solute: Add an excess amount of this compound to each vessel. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vessel.

-

Agitation and Equilibration: Seal the vessels and begin vigorous stirring. Allow the suspension to equilibrate for a prolonged period (a minimum of 24 hours is recommended to ensure equilibrium).[8] For robust studies, it is advisable to establish the equilibration time by taking measurements at various intervals (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[8]

-

Phase Separation: Stop the agitation and allow the excess solid to sediment. This step is crucial and must be performed at the experimental temperature to avoid precipitation or further dissolution.

-

Sampling: Carefully draw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step removes any fine, undissolved particles.

-

Quantification:

-

Accurately weigh the collected sample.

-

Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated HPLC method or another appropriate quantitative technique.

-

-

Calculation: Back-calculate the concentration of the original saturated solution to determine the solubility in units such as g/100 mL, mol/L, or mole fraction.

Caption: Workflow for the Isothermal Saturation Method.

Predictive Framework: Solvent Properties vs. Solubility

The relationship between solvent properties and the observed solubility can be visualized to create a predictive framework. Key parameters include the dielectric constant (representing polarity) and the ability to participate in hydrogen bonding.

Caption: Key Factors Influencing High Solubility.

Conclusion

The solubility of this compound is highest in polar, protic solvents, with methanol being a superior choice among common organic solvents. Solubility generally decreases with increasing alkyl chain length in alcohols and is significantly lower in polar aprotic solvents, underscoring the importance of hydrogen bonding. The provided quantitative data and experimental protocol offer a robust foundation for scientists and researchers to make informed decisions in process development, reaction optimization, and purification strategies involving this critical chemical intermediate.

References

-

Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. Semantic Scholar. [Link]

-

Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. ResearchGate. [Link]

-

This compound | AMERICAN ELEMENTS ®. American Elements. [Link]

-

Sodium p-toluenesulfonate. KMCHEM. [Link]

-

Factors affecting solubility. Toppr. [Link]

-

The Chemical Properties and Industrial Uses of Sodium p-Toluenesulfinate. Medium. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Institutes of Health. [Link]

-

Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791. PubChem. [Link]

-

Sodium p-toluenesulfonate | C7H8O3S.Na | CID 24195884. PubChem. [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Sodium P-Toluenesulfinate (SPTS) Market Report | Global Forecast From 2025 To 2033. LinkedIn. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 3. Sodium p-toluenesulfinate 95 824-79-3 [sigmaaldrich.com]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 5. Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

A Technical Guide to the Thermal Stability and Decomposition of Sodium p-Toluenesulfinate Hydrate

Prepared by: Gemini, Senior Application Scientist

Abstract

Sodium p-toluenesulfinate is a versatile chemical reagent widely utilized in organic synthesis and as an intermediate in the pharmaceutical and dye industries.[1] It is commonly supplied as a hydrate (CH₃C₆H₄SO₂Na·xH₂O), and its thermal stability is a critical parameter influencing its storage, handling, and application in processes where temperature excursions are possible. This guide provides an in-depth analysis of the thermal behavior of sodium p-toluenesulfinate hydrate, detailing its decomposition pathway, which primarily involves an initial dehydration followed by a complex disproportionation of the anhydrous salt. We present standardized protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven insights for researchers, scientists, and drug development professionals to ensure the material's consistent performance and quality.

Introduction and Physicochemical Profile

Sodium p-toluenesulfinate, the sodium salt of p-toluenesulfinic acid, is a pivotal reagent in synthetic chemistry.[2] Its utility spans from its role as a nucleophile in the synthesis of aryl sulfides to its application as a curing agent for grouting materials.[1][3] In the pharmaceutical sector, controlling its stability is paramount, as degradation can lead to the formation of impurities such as p-toluenesulfonates, which are monitored as potential genotoxic impurities.[4][5] The compound is typically a white to off-white crystalline powder and most commonly available as a hydrate, with dihydrate and tetrahydrate forms being reported.[1][6][7] Understanding the thermal limits of this hydrate is essential for defining appropriate storage conditions and for its effective use in chemical manufacturing processes.

Table 1: Physicochemical Properties of Sodium p-Toluenesulfinate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | Sodium 4-methylbenzenesulfinate | [8][9] |

| Synonyms | p-Toluenesulfinic acid sodium salt | [1] |

| CAS Number | 824-79-3 (Anhydrous), 207801-20-5 (Hydrate) | [1][10] |

| Molecular Formula | C₇H₇NaO₂S (Anhydrous Basis) | [8][10] |

| Molecular Weight | 178.18 g/mol (Anhydrous Basis) | [8][10] |

| Appearance | White to off-white crystalline powder or flakes | [6] |

| Melting Point | >300 °C (decomposes) | [1][6][10] |

| Solubility | Slightly soluble in water |[1] |

Thermal Behavior and Decomposition Mechanism

The thermal decomposition of this compound is a multi-stage process. The analysis is best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and isolate the intrinsic thermal degradation pathway. The process can be elucidated by combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11]

Stage 1: Dehydration

The initial thermal event is the loss of water of hydration. This is observed as a distinct weight loss step in the TGA thermogram, typically occurring at temperatures between 50 °C and 150 °C. The corresponding DSC curve will show an endothermic peak, representing the energy required to break the bonds between the water molecules and the salt crystal lattice. The stoichiometry of the hydrate (i.e., the number of water molecules, 'x') can be precisely calculated from the percentage of weight loss in this step.

Stage 2: Anhydrous Salt Decomposition via Disproportionation

Once dehydrated, the anhydrous sodium p-toluenesulfinate remains stable over a broad temperature range. Significant decomposition of the anhydrous salt typically begins at temperatures exceeding 300 °C.[1][10] The primary decomposition mechanism for sulfinic acids and their salts is disproportionation.[12][13] In this reaction, two molecules of the sulfinate react, with one being oxidized and the other being reduced.

The proposed disproportionation reaction is:

3 CH₃C₆H₄SO₂Na → CH₃C₆H₄SO₃Na + (CH₃C₆H₄)₂S₂O₂ + Na₂SO₃ (Sodium p-toluenesulfinate → Sodium p-toluenesulfonate + p-Tolyl p-toluenethiolsulfonate + Sodium Sulfite)

This complex decomposition results in a significant and often rapid weight loss in the TGA thermogram above 300 °C, accompanied by complex endothermic and exothermic events in the DSC signal as various bonds are broken and new, more stable products are formed.

Table 2: Summary of Typical Thermal Events for this compound

| Thermal Event | Technique | Typical Temperature Range | Observation |

|---|---|---|---|

| Dehydration | TGA | 50 - 150 °C | Weight loss corresponding to water content. |

| Dehydration | DSC | 50 - 150 °C | Sharp endothermic peak. |

| Anhydrous Decomposition | TGA | > 300 °C | Significant, multi-stage weight loss. |

| Anhydrous Decomposition | DSC | > 300 °C | Complex series of endo/exothermic peaks. |

Visualization of the Decomposition Pathway

The logical sequence of thermal events can be visualized as a clear pathway from the initial hydrated state to the final decomposition products.

Caption: Logical flow of the thermal decomposition of this compound.

Recommended Analytical Protocols

To obtain reliable and reproducible data, a standardized analytical approach is essential. The following protocols for TGA and DSC analysis are designed to provide a comprehensive thermal profile of this compound.

Causality Behind Experimental Choices

-

Inert Atmosphere: Using nitrogen or argon is critical. Oxygen can act as a reactant at high temperatures, leading to oxidative decomposition, which would mask the intrinsic thermal stability of the compound.

-

Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[14] Faster rates can shift transition temperatures higher and decrease resolution, while slower rates can improve resolution but significantly increase run time.

-

Sample Mass: A small sample mass (5-10 mg) minimizes thermal gradients within the sample, ensuring that the entire sample heats uniformly and resulting in sharper, more defined transitions.

-

Pan Type: Aluminum pans are suitable for temperatures up to 600 °C and are cost-effective. Using a pierced or open pan allows volatiles (water, decomposition gases) to escape freely, ensuring accurate weight loss measurement.

Step-by-Step Protocol: Simultaneous TGA-DSC Analysis

This protocol outlines the use of a simultaneous TGA-DSC instrument, which provides the most comprehensive data by measuring weight loss and heat flow from the same sample in a single experiment.[11]

-

Instrument Calibration: Before analysis, ensure the instrument's temperature and heat flow are calibrated using certified standards (e.g., Indium, Zinc).[11] The TGA balance should be calibrated with standard weights. This step is foundational for data trustworthiness.

-

Sample Preparation:

-

Tare a clean aluminum DSC pan and lid.

-

Accurately weigh 5–10 mg of the this compound sample directly into the pan. Record the exact weight.

-

Place the lid on the pan. If not using a hermetically sealed pan, pierce the lid to allow for the evolution of volatiles.

-

-

Instrument Setup:

-

Place the prepared sample pan in the instrument's sample holder. Place an empty, tared reference pan in the reference holder.

-

Set the purge gas (high-purity nitrogen) to a flow rate of 50 mL/min.

-

-

Thermal Method:

-

Equilibrate: Hold the sample at 30 °C for 5 minutes to ensure thermal equilibrium.

-

Heating Ramp: Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Dehydration: Determine the onset temperature and the percentage weight loss for the initial mass loss step from the TGA curve. Calculate the number of moles of water per mole of anhydrous salt.

-

Decomposition: Determine the onset temperature of decomposition for the anhydrous salt from the TGA curve.

-

Thermal Events: Correlate the weight loss events (TGA) with the corresponding endothermic or exothermic peaks (DSC) to characterize the nature of each transition.

-

Visualization of the Experimental Workflow

Caption: Standardized workflow for the thermal analysis of sulfinate salts.

Implications for Research and Drug Development

The thermal stability profile of this compound is not merely academic. It has direct, practical implications:

-

Process Chemistry: Knowledge of the dehydration temperature is crucial for designing drying processes. Understanding the decomposition onset prevents the formation of unwanted byproducts like sodium p-toluenesulfonate during reactions conducted at elevated temperatures.[15]

-

Formulation Stability: If used as an excipient or intermediate in a drug formulation, its stability profile must be compatible with manufacturing processes such as wet granulation, drying, and milling, which can involve heat.

-

Regulatory Compliance: The formation of p-toluenesulfonate esters from residual alcohols and sulfonic acid-related species is a significant concern due to their genotoxic potential.[4] Data on the thermal decomposition of the sulfinate starting material helps in risk assessment and the development of control strategies to minimize such impurities.

Conclusion

This compound exhibits a well-defined, two-stage thermal decomposition profile. The initial, low-temperature event is a straightforward dehydration, the stoichiometry of which can be quantified by TGA. The subsequent decomposition of the anhydrous salt occurs at a much higher temperature (>300 °C) and proceeds via a complex disproportionation mechanism. A standardized TGA-DSC analytical protocol, conducted under an inert atmosphere, is essential for accurately characterizing this behavior. For professionals in research and drug development, this data is critical for ensuring process control, material quality, and the ultimate safety and efficacy of the final product.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101650304A - Method for determining content of sodium p-toluenesulfinate in reduction process of p-toluenesulfonyl chloride.

-

Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum, Repository. Retrieved from [Link]

-

Energy Storage Science and Technology. (2021). Preparation and thermal stability of ternary sulfate molten salt. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfinic acid, sodium salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). A validated stability indicating RP-HPLC method for the quantification of p-Toluenesulfonic acid and Ethyl-p-Toluene sulfonate in Perindopril tert-Butylamine drug substance. Retrieved from [Link]

-

Oregon State University. (n.d.). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium p-toluenesulfinate. PubChem Compound Summary for CID 2723791. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Sodium p-toluenesulfinate tetrahydrate. Retrieved from [Link]

-

Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

Sources

- 1. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. CAS 824-79-3: Sodium p-toluenesulfinate | CymitQuimica [cymitquimica.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P-TOLUENESULFINIC ACID SODIUM SALT | 207801-20-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 对甲苯亚磺酸钠 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. iitk.ac.in [iitk.ac.in]

- 12. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 13. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

Mechanism of sodium p-toluenesulfinate hydrate formation

An In-Depth Technical Guide to the Formation Mechanism of Sodium p-Toluenesulfinate Hydrate

Executive Summary

Sodium p-toluenesulfinate (SPTS) is a cornerstone reagent in modern organic synthesis, prized for its versatility in forming carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for a multitude of sulfur-containing active pharmaceutical ingredients (APIs), including sulfonamides.[3][4] In its solid state, SPTS typically exists as a hydrate, a crystalline form incorporating a specific number of water molecules into its lattice. Understanding the mechanism of this hydrate's formation is not merely an academic exercise; it is critical for ensuring the reagent's stability, purity, and reactivity, thereby impacting process control, scalability, and the quality of downstream products. This guide provides a comprehensive exploration of the synthesis of sodium p-toluenesulfinate and the fundamental physicochemical principles governing its crystallization into a stable hydrated form from an aqueous medium. We will dissect the synthesis protocol, elucidate the molecular interactions driving hydrate formation, detail robust characterization methodologies, and discuss the practical implications for researchers in drug development.

Part 1: Synthesis of Sodium p-Toluenesulfinate: A Mechanistic Overview

The most prevalent and industrially scalable synthesis of sodium p-toluenesulfinate involves the reduction of p-toluenesulfonyl chloride, a readily available commodity chemical. The choice of reducing agent is a critical process parameter, directly influencing yield, purity, and operational safety.

Comparative Analysis of Reducing Agents

Two primary methods have demonstrated high efficacy: reduction by zinc dust and reduction by sodium sulfite.[1][5]

-

Zinc Dust Reduction: This classic and robust method, detailed in Organic Syntheses, utilizes zinc dust in an aqueous medium.[5] The reaction is typically initiated by heating to overcome the activation energy, after which it proceeds exothermically. The underlying principle involves the transfer of electrons from the metallic zinc to the electrophilic sulfur atom of the sulfonyl chloride, cleaving the sulfur-chlorine bond and reducing the sulfur's oxidation state from +6 to +4. The use of sodium hydroxide and sodium carbonate is crucial for maintaining alkaline conditions, which prevents the disproportionation of the resulting sulfinic acid and facilitates the precipitation of zinc salts for easy removal.[5]

-

Sodium Sulfite Reduction: An alternative, often preferred for its operational simplicity, employs sodium sulfite (Na₂SO₃) as the reducing agent in an aqueous solution containing sodium bicarbonate.[1] This method avoids the use of heavy metals like zinc. The sulfite ion acts as the reductant, becoming oxidized to sulfate in the process. The presence of sodium bicarbonate maintains a buffered, slightly alkaline pH, which is essential for the stability of the sulfinate product.

Experimental Protocol: Zinc-Mediated Reduction of p-Toluenesulfonyl Chloride

This protocol is adapted from the validated procedure in Organic Syntheses, a testament to its reliability and reproducibility.[5]

Materials:

-

p-Toluenesulfonyl chloride (500 g, 2.6 moles)

-

Zinc dust (400 g, ~6 atoms)

-

12 N Sodium Hydroxide (NaOH) solution (250 cc)

-

Sodium Carbonate (Na₂CO₃), powdered

-

Water

Procedure:

-

Initial Setup: In a 12-liter crock equipped with a mechanical stirrer, add 3 liters of water. Heat the water to 70°C using direct steam injection.

-

Zinc Addition: Turn off the steam and add 400 g of zinc dust to the hot water with stirring.

-

Substrate Addition: Add 500 g of p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80°C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent temperature run-away.

-

Reaction Completion: Continue stirring for 10 minutes after the final addition. Reintroduce steam to raise the temperature to 90°C. Do not exceed this temperature to avoid bumping.

-

Basification and Precipitation: Turn off the steam and add 250 cc of 12 N NaOH solution, followed by powdered sodium carbonate in 50 g portions until the mixture is distinctly alkaline to litmus paper. This step neutralizes any remaining acid and precipitates zinc hydroxide/carbonate.

-

Filtration: Filter the hot mixture through a large Büchner funnel. Wash the zinc sludge cake with approximately 750 cc of hot water.

-

Concentration & Crystallization: Combine the filtrate and washings in a large evaporating dish. Evaporate the solution over a burner until the volume is reduced to approximately 1 liter, or until a crust of salt begins to form at the edges.

-

Isolation: Cool the concentrated solution. Large, transparent crystals of sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O) will separate. Filter the cold mixture by suction and air-dry the crystals until efflorescence just begins.[5]

-

Self-Validation: The identity and purity of the product should be confirmed using the characterization methods outlined in Part 3. A typical yield is approximately 64%.[5]

Synthesis and Isolation Workflow

Caption: Workflow for the synthesis and isolation of this compound.

Part 2: The Mechanism of Hydrate Formation and Crystallization

The formation of a crystalline hydrate is a thermodynamically driven process governed by the interactions between the solute (sodium p-toluenesulfinate) and the solvent (water). As the aqueous solution becomes supersaturated through evaporation and subsequent cooling, the system seeks a lower energy state, which is achieved through the organized assembly of ions and water molecules into a stable crystal lattice.

Molecular Driving Forces

The process is initiated by the strong ion-dipole interactions between the sodium cations (Na⁺) and the polar water molecules.[6] Similarly, the negatively charged sulfinate group (R-SO₂⁻) engages in hydrogen bonding with surrounding water molecules.[7] These interactions create a "hydration shell" around each ion in the solution.[8]

During crystallization, these solvated ions, along with additional water molecules, arrange themselves into a repeating, long-range ordered structure. The specific stoichiometry of the hydrate (e.g., dihydrate vs. tetrahydrate) is determined by the most stable packing arrangement that maximizes favorable intermolecular forces, including:

-

Ion-Dipole Interactions: The coordination of water molecules around the Na⁺ cation is a primary structural determinant.

-

Hydrogen Bonding: An extensive network of hydrogen bonds forms between the coordinated water molecules, the sulfinate oxygen atoms, and other water molecules within the lattice. This network is the "glue" that stabilizes the hydrated crystal structure.[9][10]

Single-crystal X-ray diffraction studies on sodium p-toluenesulfinate tetrahydrate (Na⁺·C₇H₇O₂S⁻·4H₂O) provide definitive insight into this structure. The data reveal that the water molecules connect the sodium cations into chains, which are further linked by hydrogen bonds involving the sulfinate oxygen atoms.[9][10][11] This highly organized arrangement explains the stability of the crystalline hydrate.

Visualizing the Hydration Complex

Caption: Intermolecular forces driving hydrate formation.

Part 3: Physicochemical Characterization of the Hydrate

Rigorous characterization is a self-validating step essential to confirm the identity, purity, and hydration state of the synthesized material.

Key Analytical Techniques

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice. It provides unequivocal proof of the hydration state and reveals the intricate network of hydrogen bonds.[9][10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When a hydrated salt is heated, it will lose its water of crystallization at a specific temperature range. The percentage of mass loss can be used to accurately calculate the number of water molecules per formula unit.

-

Karl Fischer Titration: This is the gold standard for the quantitative determination of water content in a solid sample, providing a highly accurate measure of the hydration level.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. The sulfinate group will show characteristic S=O stretching bands, while the presence of water will be indicated by a broad O-H stretching band, typically around 3200-3500 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O) confirms the structure of the p-toluenesulfinate moiety.

Summary of Crystallographic Data

The following table summarizes key data obtained from SC-XRD analysis of sodium p-toluenesulfinate tetrahydrate.[10]

| Parameter | Value | Significance |

| Chemical Formula | Na⁺·C₇H₇O₂S⁻·4H₂O | Confirms the tetrahydrate stoichiometry. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Unit Cell Dimensions (Å) | a=15.94, b=6.18, c=12.27 | Defines the size and shape of the repeating crystal lattice unit. |

| Key Interactions | O—H⋯O hydrogen bonds, O—H⋯π | Reveals the specific intermolecular forces stabilizing the crystal structure. |

Analytical Workflow for Product Validation

Caption: A comprehensive workflow for the physicochemical characterization of the final product.

Part 4: Implications for Drug Development and Research

A thorough understanding of this compound formation is paramount in a pharmaceutical context.

-

Process Control and Consistency: The hydration state of a crystalline solid affects its bulk properties, including density, flowability, and solubility. Controlling the crystallization process to consistently produce a specific hydrate is crucial for reproducible manufacturing processes of APIs.

-

Stability and Storage: Sodium p-toluenesulfinate is noted to be hygroscopic.[13] Knowledge of its stable hydrate forms allows for the definition of appropriate storage conditions (i.e., humidity control) to prevent changes in the material over time, which could affect its reactivity and shelf-life.[14]

-

Stoichiometric Accuracy: As a reagent, the molecular weight of the hydrated form must be used for accurate stoichiometric calculations in subsequent synthetic steps. Failing to account for the mass of the water of crystallization will lead to dosing errors, impacting reaction yields and purity profiles.

-

Regulatory Compliance: For reagents used in GMP (Good Manufacturing Practice) environments, having a well-characterized and stable form is essential for regulatory filings. Demonstrating control over the solid-state form of a key starting material is a component of robust process validation.

Conclusion

The formation of this compound is a multi-step process that begins with the chemical reduction of p-toluenesulfonyl chloride and culminates in a thermodynamically favorable crystallization event from an aqueous solution. The mechanism is driven by a network of strong ion-dipole and hydrogen-bonding interactions that organize the sodium cations, p-toluenesulfinate anions, and water molecules into a stable, ordered crystal lattice. For scientists and professionals in drug development, mastering the synthesis and crystallization of this vital reagent is a foundational requirement for the efficient, reproducible, and scalable production of numerous sulfur-containing therapeutics. The application of rigorous analytical characterization serves as the ultimate validation of this process, ensuring the quality and consistency of this indispensable synthetic building block.

References

-

Whitmore, F. C., & Hamilton, F. H. (1922). Sodium p-Toluenesulfinate. Organic Syntheses, 2, 89. [Link]

-

Reddy, B. V. S., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9422–9485. [Link]

-

Ley GmbG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmacy and Pharmacology, 62(2), 156–173. [Link]

-

Wikipedia. (n.d.). Sodium p-toluenesulfonate. Retrieved from [Link]

-

Betz, R., & Gerber, T. (2011). Sodium p-toluenesulfinate tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), m898. [Link]

-

Betz, R., & Gerber, T. (2011). Sodium p-toluenesulfinate tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), m898. [Link]

-

Betz, R., & Gerber, T. (2011). Sodium p-toluenesulfinate tetra-hydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), m898. [Link]

-

Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum. [Link]

-

ResearchGate. (n.d.). Applications of sulfinate salts. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9422–9485. [Link]

-

Sciencemadness.org. (2012). Sodium p-toluenesulfonic acid. Retrieved from [Link]

-

Carlo Erba Reagents. (2024). Sodium p-toluenesulfinate - Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). Sulfinate salts as antiradiation drugs. Retrieved from [Link]

-

American Elements. (n.d.). Sodium p-toluenesulfinate. Retrieved from [Link]

-

Lindberg, B., & Englund, B. (1953). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 7, 1109-1111. [Link]

-

SLS. (n.d.). This compound, 97%. Retrieved from [Link]

-

PubChem. (n.d.). Sodium p-toluenesulfinate. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

StackExchange. (2023). Why do most sulphate salts have water of crystallization in them? Retrieved from [Link]

- Google Patents. (n.d.). Method for determining content of sodium p-toluenesulfinate in reduction process of p-toluenesulfonyl chloride.

-

TutorChase. (n.d.). How do hydration and dehydration affect salts? Retrieved from [Link]

-

ResearchGate. (2024). Impact of sulfate salts on water structure: insights from molecular dynamics. Retrieved from [Link]

-

Loma Linda University Health. (2024). Why are people adding salt to their water for hydration? Retrieved from [Link]

-

Saboungi, M. L., et al. (2021). Structure of water-in-salt and water-in-bisalt electrolytes. Physical Chemistry Chemical Physics, 23(3), 1836-1847. [Link]

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Why are people adding salt to their water for hydration? | News [news.llu.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sodium p-toluenesulfinate tetra-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-Toluenesulfinic acid, sodium salt hydrate, 98+% 100 g | Request for Quote [thermofisher.com]

- 13. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

A Technical Guide to the Physicochemical Identification of Sodium p-Toluenesulfinate and its Hydrated Forms

This guide provides an in-depth analysis of the core physicochemical identifiers for sodium p-toluenesulfinate, a versatile reagent in modern organic synthesis. Targeted at researchers, scientists, and drug development professionals, this document clarifies the critical distinctions between the anhydrous and hydrated forms of this compound, emphasizing the causality behind precise identification for achieving reproducible and accurate experimental outcomes.

Introduction: The Synthetic Utility and Identification Challenge

Sodium p-toluenesulfinate (also known as sodium 4-methylbenzenesulfinate) is a compound of significant utility in the chemical and pharmaceutical industries. It serves as a mild reducing agent, a key intermediate in the synthesis of pharmaceuticals and dyes, and a valuable precursor for creating sulfones and other sulfur-containing molecules.[1][2][3][4][5] Its applications range from being a polymerization accelerator to a curing agent for grouting materials.[3][4][5]

Despite its widespread use, a common point of confusion arises from the existence of both an anhydrous form and various hydrated states. The presence of water molecules within the crystal lattice fundamentally alters the compound's molecular weight and can have profound implications for reaction stoichiometry and the execution of moisture-sensitive protocols. This guide provides the foundational data and experimental context necessary to navigate this challenge, ensuring the integrity of your research.

Part 1: Core Physicochemical Identifiers: Anhydrous vs. Hydrate

The primary method for distinguishing chemical substances is through their unique Chemical Abstracts Service (CAS) Registry Number and their precise molecular weight. For sodium p-toluenesulfinate, these identifiers are distinct for the anhydrous and hydrated forms.

Data Summary: Quantitative Identifiers

The following table summarizes the essential quantitative data for both forms, enabling rapid identification and comparison.

| Property | Sodium p-Toluenesulfinate (Anhydrous) | Sodium p-Toluenesulfinate (Hydrate) |

| Synonyms | p-Toluenesulfinic acid sodium salt, Sodium 4-methylbenzenesulfinate | p-Toluenesulfinic acid sodium salt hydrate |

| CAS Number | 824-79-3[1][2][5][6][7][8] | 207801-20-5[9][10] |

| Molecular Formula | C₇H₇NaO₂S[7][8][11] | C₇H₇NaO₂S · xH₂O[10] |

| Molecular Weight | 178.18 g/mol [5][6][7][8][11][12] | 178.18 g/mol (anhydrous basis) |

Expert Insight: The Ambiguity of "Hydrate"

It is critical for researchers to understand that the CAS number 207801-20-5 for the hydrated form is often assigned to products where the degree of hydration (the 'x' in xH₂O) is not specified or may vary between batches.[10] Commercial suppliers frequently list the molecular weight on an "anhydrous basis" (178.18 g/mol ) even for the hydrate, which does not account for the mass of the water molecules. For example, a monohydrate would have a true molecular weight of approximately 196.20 g/mol , while a tetrahydrate has been noted with the formula C₇H₇NaO₂S·4H₂O.[1][13]

This ambiguity necessitates experimental verification. Relying solely on the label of a reagent bottle labeled "sodium p-toluenesulfinate hydrate" without determining the water content can lead to significant errors in molar calculations.

Part 2: The Causality Behind Identification: Why Precision is Non-Negotiable

In a research and development setting, precision is paramount. The choice between the anhydrous and hydrated form of sodium p-toluenesulfinate is not trivial; it is a decision with direct consequences for experimental success.

-

Stoichiometric Accuracy : The most immediate impact is on stoichiometry. If a protocol requires 1.0 mole of the anhydrous reagent (178.18 g), but the hydrated form is used instead, the actual amount of the active sulfinate anion introduced into the reaction will be substantially lower. This can lead to incomplete reactions, lower yields, and the formation of byproducts.

-

Reaction Environment Control : Many organic reactions, particularly those involving organometallic catalysts or highly reactive intermediates, are intolerant to water. The water of hydration can act as an undesired nucleophile, a proton source, or a catalyst poison, completely altering the intended reaction pathway.

-

Reproducibility : To ensure that experiments can be reliably reproduced, both within the same lab and by other researchers, the exact form and purity of all reagents must be known and reported. Using an uncharacterized hydrate makes true reproducibility impossible.

The diagram below illustrates the logical relationship between the two forms and their defining properties.

Caption: Relationship between anhydrous and hydrated sodium p-toluenesulfinate.

Part 3: Protocol for a Self-Validating Workflow

To eliminate ambiguity, every laboratory should treat hydrated sodium p-toluenesulfinate as a compound of unknown water content until verified. Karl Fischer (KF) titration is the gold standard for this purpose.

Experimental Protocol: Water Content Determination by Karl Fischer Titration

Objective: To accurately quantify the percentage of water (% w/w) in a sample of this compound.

Methodology:

-

Instrument Preparation:

-

Prepare the volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.

-

Allow the reagent to stabilize (drift < 10 µ g/min ).

-

Perform a titer determination using a certified water standard or disodium tartrate dihydrate.

-

-

Sample Preparation:

-

Accurately weigh approximately 100-200 mg of the this compound sample into a dry, tared vial. The exact mass will depend on the expected water content and the titrator's sensitivity.

-

Record the exact weight to four decimal places.

-

-

Titration:

-

Carefully introduce the sample into the KF titration cell.

-

Ensure the sample dissolves completely in the anhydrous methanol or other suitable solvent within the cell. Gentle stirring will facilitate this.

-

Initiate the titration sequence. The instrument will automatically titrate the water present in the sample.

-

-

Calculation:

-

The instrument's software will typically calculate the water content automatically. The manual calculation is as follows:

-

% Water = ( (Volume of KF Reagent Consumed × Titer) / Sample Weight ) × 100

-

-

Perform the measurement in triplicate to ensure precision.

-

-

Data Interpretation and Application:

-

Using the experimentally determined water content, calculate the "corrected molecular weight" for your specific batch of reagent.

-

Corrected MW = (178.18) / (1 - (% Water / 100))

-

Use this corrected molecular weight for all subsequent stoichiometric calculations to ensure the correct molar quantity of the sulfinate is used.

-

This protocol establishes a self-validating system, ensuring that your experimental inputs are based on verified data rather than assumptions derived from a product label.

Conclusion

The effective use of sodium p-toluenesulfinate in research and development hinges on the precise identification of its form—anhydrous or hydrated. The distinct CAS numbers, 824-79-3 for anhydrous and 207801-20-5 for the hydrate, provide the first layer of differentiation. However, due to the variability in the degree of hydration, researchers must adopt a rigorous approach. By implementing routine analytical verification, such as Karl Fischer titration, scientists can determine the precise water content, calculate a corrected molecular weight, and proceed with confidence in the accuracy and reproducibility of their synthetic work.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

LabSolutions. (n.d.). Sodium p-toluenesulfinate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium p-toluenesulfinate. Retrieved from [Link]

Sources

- 1. CAS 824-79-3: Sodium p-toluenesulfinate | CymitQuimica [cymitquimica.com]

- 2. chemodex.com [chemodex.com]

- 3. adipogen.com [adipogen.com]

- 4. nbinno.com [nbinno.com]

- 5. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 6. p-トルエンスルフィン酸ナトリウム purum, anhydrous, ≥96.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 139011000 [thermofisher.com]

- 10. P-TOLUENESULFINIC ACID SODIUM SALT | 207801-20-5 [chemicalbook.com]

- 11. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sodium p-toluenesulfinate 95 824-79-3 [sigmaaldrich.com]

- 13. americanelements.com [americanelements.com]

Methodological & Application

Sodium p-Toluenesulfinate Hydrate: A Versatile and Stable Precursor for Sulfonyl Radical Chemistry

An Application Guide for Researchers and Drug Development Professionals

Introduction